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Introduction to Carzenide and Its Research
Significance

Carzenide (CAS 138-41-0), chemically known as 4-sulfamoylbenzoic acid, is a benzenesulfonamide
derivative that has garnered significant research interest primarily for its potent inhibitory activity against
carbonic anhydrase isoforms, particularly CA II and CA IX. This compound serves as a versatile chemical
scaffold in medicinal chemistry and drug discovery, with demonstrated applications in investigating
epilepsy, cervical cancer, and various solid tumors. Carzenide represents a promising zinc-binding
pharmacophore that can be structurally modified to develop selective enzyme inhibitors with potential
therapeutic applications. The compound's mechanism of action primarily involves competitive inhibition of
carbonic anhydrase isozymes through coordination with the zinc ion at the enzyme's active site, making it a

valuable tool for studying pH regulation, tumor metabolism, and microbial pathogenesis. [1] [2]

The growing research interest in Carzenide stems from its favorable physicochemical properties,
including good water solubility and neutral pH characteristics in solution, which make it particularly suitable
for pharmacological applications. Additionally, as the major circulating metabolite of Mafenide in plasma,
Carzenide possesses relevant pharmacokinetic properties worthy of investigation. Recent studies have
explored structural modifications of Carzenide using approaches such as the "tail method" to enhance its

isoform selectivity and therapeutic index, particularly against tumor-associated carbonic anhydrase isoforms
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overexpressed in hypoxic cancer environments. This application note provides comprehensive
methodological protocols and experimental details to support researchers in conducting rigorous and

reproducible Carzenide studies. [1] [2]

Chemical Characterization and Physicochemical
Properties

Structural and Basic Physicochemical Properties

Carzenide (C7H7NOa4S) has a molecular weight of 201.20 g/mol and appears as a white to off-white solid at
room temperature. The compound features a benzenesulfonamide scaffold substituted with a carboxylic
acid group at the para position, creating a zwitterionic structure that contributes to its solubility
characteristics. The compound's chemical structure includes a sulfonamide group (R-SO2NHz2) that serves
as the zinc-binding moiety in carbonic anhydrase inhibition, while the carboxylic acid group provides

additional sites for molecular interactions and chemical modifications. [1]

Table 1: Fundamental Physicochemical Properties of Carzenide [1]

Property Specification Experimental Conditions

Molecular Formula C7H7NO4S -

Molecular Weight 201.20 g/mol -

CAS Registry 138-41-0 -

Number

Appearance White to off-white Room temperature
solid

Purity >99.45% HPLC analysis

Solubility in DMSO 100 mg/mL (497.02 Need ultrasonic; hygroscopic DMSO has significant
mM) impact on solubility
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Solubility and Storage Conditions

Solubility characteristics of Carzenide are crucial for designing experimental systems. The compound
demonstrates high solubility in DMSO up to 100 mg/mL (497.02 mM), though this requires ultrasonic
treatment and is significantly affected by hygroscopic DMSO. For biological applications, Carzenide can be
prepared in aqueous solutions using specific protocols: 10% DMSO with 90% (20% SBE-B-CD in saline) or
10% DMSO with 90% corn oil, both yielding clear solutions at concentrations >2.5 mg/mL (12.43 mM). The

corn oil protocol is recommended for in vivo studies exceeding half a month duration. [1]

Storage stability requirements vary depending on the formulation. Powdered Carzenide remains stable for
3 years at -20°C or 2 years at 4°C. Solution-based stocks in DMSO maintain stability for 2 years at -80°C or
1 year at -20°C. It is recommended to aliquot stock solutions to prevent product inactivation from repeated
freeze-thaw cycles. When preparing working solutions, use newly opened DMSO to minimize water

absorption that can affect concentration accuracy and chemical stability. [1]

Carzenide as a Carbonic Anhydrase Inhibitor:
Methodological Approaches

Enzymatic Inhibition Assays

Carbonic anhydrase inhibition studies for Carzenide employ standardized enzymatic assays that measure
the conversion of CO2 to bicarbonate. The standard protocol involves preparing recombinant human CA
isoforms (I, II, IX, XII) in appropriate buffer systems (typically HEPES or Tris buffer at pH 7.4-8.3). The
enzymatic reaction is monitored using a stopped-flow instrument that measures the time required for pH
change through indicator dye displacement (commonly phenol red or m-cresol purple). Carzenide is
typically pre-diluted in DMSO (with final DMSO concentration <2%) and incubated with the enzyme for
15-30 minutes before initiating the reaction with CO2-saturated buffer. [2] [3] [4]

ICso determination requires testing Carzenide across a concentration range (typically from 0.1 nM to 100
puM) in triplicate measurements. Experimental controls must include enzyme-free blanks, inhibitor-free
controls, and reference inhibitors (such as acetazolamide for comparison). Carzenide demonstrates

particularly strong inhibition against CA II with ICso values in the nanomolar range, while recently
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developed derivatives have shown enhanced selectivity for CA IX (ICso = 10.93-25.06 nM) over CA II

(ICso = 1.55-3.92 pM), representing an important consideration for tumor-targeting applications. [1] [2] [3]

Cellular Assay Protocols

Cellular validation of CA inhibition employs specific cell lines representing different pathological models.
For anti-glaucoma research, corneal epithelial cells are treated with Carzenide (typically 1-100 pM) to
assess cytotoxicity and inhibitory effects on cellular CA activity. For cancer research, triple-negative breast
cancer cells (MDA-MB-231) and other breast cancer lines (MCF-7) are utilized alongside normal breast cells
(MCF-10A) for selectivity assessment. The standard protocol involves seeding cells in 96-well plates,
allowing attachment for 24 hours, then treating with Carzenide solutions at varying concentrations for 24-

72 hours. [1] [2] [3]

Cellular uptake studies for Carzenide derivatives employ HPLC methods for quantification. The typical
workflow involves treating MDA-MB-231 cells with compounds (10-50 pM) for 2-4 hours, followed by
washing with cold PBS, cell lysis, protein precipitation, and HPLC analysis using UV detection. For
intracellular target engagement, fluorescence-based assays using specific dye probes (such as FMRs-CA)
can demonstrate that Carzenide pretreatment (100 pM for 2 hours) renders the fluorescence signal

negligible in CA-expressing cells, confirming effective cellular penetration and target binding. [1] [3]
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Therapeutic Application Research Protocols

Anticancer Research Methodologies

Anticancer evaluation of Carzenide focuses on its ability to inhibit tumor-associated carbonic anhydrase
isoforms, particularly CA IX, which is overexpressed in various solid tumors including breast, colon, and
renal carcinomas. The standard cytotoxicity assessment employs the MTT or WST-1 assay following
treatment with Carzenide or its derivatives (typically 1-100 pM) for 48-72 hours. Recent studies have
identified specific Carzenide derivatives (compounds 4b—c, 4e, 4g—h) that demonstrate significant inhibitory
effects against breast cancer cell lines at concentrations ranging from 1.52-6.31 pM, with high selectivity

indices of 5.5 to 17.5 times compared to normal breast cells. [3] [4]

Mechanistic studies for apoptosis induction apply the Annexin V-FITC/propidium iodide double staining
protocol followed by flow cytometry analysis. The standard method involves treating MDA-MB-231 cells
with Carzenide derivatives at their ICso concentrations for 24-48 hours, followed by staining and analysis.
The most active derivative (4e) has demonstrated a 22-fold increase in annexin V-FITC percentage
compared to control, indicating significant apoptosis induction. Additional mechanistic insights can be
gained through Western blot analysis of apoptosis markers (caspase-3, PARP cleavage) and cell cycle

analysis using PI staining and flow cytometry. [3]

Table 2: Anticancer Profiling of Carzenide Derivatives | 3]

L ICs0 MDA-MB- ICs0 MCF-7 Selectivity CA IXICso Apoptosis
Derivative .
231 (pM) (M) Index (nM) Induction
4b 3.45 4.12 8.7 18.24 Moderate
4c 2.89 3.67 9.3 15.71 Moderate
4e 1.52 2.14 175 10.93 Strong (22-fold)
49 2.31 3.05 11.2 12.45 Strong
4h 2.87 3.52 9.8 25.06 Strong
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Antimicrobial Research Applications

Antimicrobial evaluation of Carzenide derivatives leverages the discovery that bacterial carbonic
anhydrases represent potential antibacterial targets. The standard broth microdilution method according to
CLSI guidelines is employed to determine minimum inhibitory concentrations (MICs) against Gram-positive
(S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa, K. pneumoniae) pathogens. Carzenide
derivatives (4e, 4g, and 4h) have demonstrated significant inhibition at 50 pg/mL concentration with 80.69%,
69.74%, and 68.30% growth inhibition against S. aureus respectively, compared to 99.2% for ciprofloxacin

positive control. [3]

Anti-biofilm activity assessment utilizes crystal violet staining assays to quantify biofilm formation
inhibition. The protocol involves growing bacterial biofilms in 96-well plates, treating with sub-MIC
concentrations of Carzenide derivatives (typically 10-25 pg/mL) for 24 hours, followed by staining,
destaining, and absorbance measurement at 570-595 nm. Specific derivatives (4g and 4h) have shown potent
anti-biofilm inhibition of 79.46% and 77.52% against K. pneumoniae, suggesting potential applications for
preventing medical device-associated infections. Additional studies can include time-kill kinetics assays and

combination studies with conventional antibiotics to assess synergistic effects. [3]

Computational and Analytical Methods

Molecular Docking Protocols

Molecular docking studies provide critical insights into Carzenide's binding mode within carbonic
anhydrase active sites. The standard protocol begins with protein preparation using CA isoforms (typically
PDB IDs: 5FL6 for CA IX, 3HS4 for CA II) by removing water molecules, adding hydrogen atoms, and
optimizing hydrogen bonding networks. Carzenide structure is prepared through energy minimization
using molecular mechanics force fields (MMFF94 or similar). Docking simulations employ programs such
as AutoDock Vina or GOLD, with the zinc ion parameters carefully defined to allow proper coordination

geometry. [2] [3] [4]

The docking protocol must account for the zinc-binding sulfonamide group through appropriate constraint

settings. Key interactions to analyze include: 1) coordination between the sulfonamide nitrogen and the zinc
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ion, 2) hydrogen bonding with Thr199 and Thr200, 3) hydrophobic interactions with the "hydrophobic wall"
(Phe91, Val121, Phel31, Vall135, Leul4l, Leul98, Pro202), and 4) hydrophilic interactions with the
"hydrophilic side" (His64, Asn62, His67, GIn92). Successful docking should reproduce the known binding
orientation where the sulfonamide group coordinates the zinc ion while the benzoic acid moiety extends

toward the active site entrance. [2] [3] [4]

ADMET Profiling and Analytical Methods

ADMET profiling of Carzenide employs both in vitro assays and in silico predictions. Key experimental
assessments include: 1) Metabolic stability in liver microsomes (human and rodent) with LC-MS/MS
quantification of parent compound depletion, 2) CYP450 inhibition screening against major isoforms (3A4,
2D6, 2C9, 1A2, 2C19) using fluorescent or LC-MS/MS substrates, 3) Plasma protein binding by
equilibrium dialysis or ultrafiltration, and 4) Cytotoxicity in relevant cell lines (HepG2 for hepatotoxicity,
HEK?293 for renal toxicity). Carzenide derivatives have demonstrated good metabolic stability in vitro and

lower corneal cytotoxicity than acetazolamide, making them suitable for further development. [2] [3]

Analytical quantification of Carzenide typically employs reversed-phase HPLC methods with UV
detection. The standard method utilizes a C18 column (250 %X 4.6 mm, 5 pm), mobile phase of
acetonitrile:phosphate buffer (pH 3.5-5.0) in gradient or isocratic mode, flow rate of 1.0 mL/min, and
detection wavelength of 240-260 nm. For cellular uptake studies, mass spectrometry detection provides
enhanced sensitivity, with ESI-positive mode typically used for detection of [M+H]+ ion at m/z 202.0.
Sample preparation involves protein precipitation with acetonitrile or methanol followed by centrifugation

and supernatant analysis. [1] [3]

Regulatory and Safety Considerations

Regulatory compliance for Carzenide research requires adherence to chemical safety regulations governed
by agencies such as the EPA and FDA, particularly under the Toxic Substances Control Act (TSCA)
framework. Researchers must maintain comprehensive documentation of chemical handling, storage, and
disposal procedures. The evolving regulatory landscape emphasizing reduction of hazardous substances

necessitates thorough environmental impact assessment of Carzenide synthesis and disposal methods. [5]
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Safety protocols for laboratory handling of Carzenide should include appropriate personal protective
equipment (lab coat, gloves, safety glasses), especially when handling powdered material to prevent
inhalation or skin contact. While specific toxicity data for Carzenide is limited in the search results, related
sulfonamide compounds require careful handling. Waste disposal should follow institutional guidelines for
sulfonamide-containing compounds. Researchers are advised to consult safety data sheets and implement
proper ventilation, particularly when working with Carzenide in powdered form or when generating

aerosols during experimental procedures. [5] [1]

Conclusion and Future Research Directions

Carzenide represents a versatile chemical scaffold with demonstrated applications in carbonic anhydrase
inhibition, anticancer research, and antimicrobial studies. The methodological approaches outlined in this
application note provide researchers with standardized protocols for evaluating Carzenide's biological
activities and physicochemical properties. The continuing evolution of Carzenide derivatives through
structure-based drug design, particularly using the "tail approach," offers promising avenues for developing

more selective and potent inhibitors targeting specific carbonic anhydrase isoforms. [2] [3] [4]

Future research directions should focus on enhancing Carzenide's selectivity for tumor-associated CA IX
over ubiquitously expressed CA II, improving its pharmacokinetic profile through prodrug strategies, and
exploring combination therapies with established chemotherapeutic agents. Additionally, further
investigation into Carzenide's applications in antimicrobial and anti-biofilm formulations represents a
promising area of research. The continuous refinement of experimental protocols and development of more
predictive in vitro and in silico models will accelerate the translation of Carzenide-based discoveries into

potential therapeutic applications. [2] [3] [4]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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